4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

Beschreibung

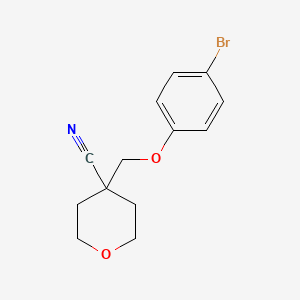

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic organic compound featuring a tetrahydropyran ring substituted with a cyano group at the 4-position and a 4-bromophenoxymethyl moiety. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibitor development. The compound has been explored as a key intermediate in synthesizing CDK9 inhibitors, such as JSH-150 and NVP-2, which are investigated for anticancer applications .

Eigenschaften

Molekularformel |

C13H14BrNO2 |

|---|---|

Molekulargewicht |

296.16 g/mol |

IUPAC-Name |

4-[(4-bromophenoxy)methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C13H14BrNO2/c14-11-1-3-12(4-2-11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |

InChI-Schlüssel |

IFPIVFZEESXEKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCC1(COC2=CC=C(C=C2)Br)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

4-((4-Bromphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidationsreaktionen: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktionsreaktionen: Die Reduktion der Carbonitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) erfolgen, um Amine zu bilden.

Wissenschaftliche Forschungsanwendungen

4-((4-Bromphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 4-((4-Bromphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Bromphenoxygruppe kann mit Enzymen oder Rezeptoren interagieren und zu Veränderungen in deren Aktivität führen. Die Carbonitrilgruppe kann auch an verschiedenen biochemischen Reaktionen teilnehmen und zelluläre Wege beeinflussen.

Analyse Chemischer Reaktionen

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the carbonitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form amines.

Wissenschaftliche Forschungsanwendungen

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The carbonitrile group can also participate in various biochemical reactions, influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Clinical and Preclinical Data

- JSH-150 : Demonstrated tumor growth inhibition in MDA-MB-468 breast cancer models (TGI = 78% at 50 mg/kg) .

- EMA-Designated Analog (EMA/OD/0000169553) : Showed partial responses in relapsed/refractory peripheral T-cell lymphoma (PTCL) patients, leading to orphan drug designation in 2024 .

- Safety: Chlorophenyl analogs generate hazardous decomposition products (e.g., HCl gas), requiring specialized handling, whereas bromophenoxy derivatives exhibit milder degradation profiles .

Key Advantages and Limitations

- Advantages :

- Limitations: Bromophenoxy derivatives may exhibit higher toxicity compared to fluoro analogs. Limited solubility in aqueous media (e.g., <0.1 mg/mL for bromo analog vs. 0.5 mg/mL for formylphenoxy derivative) .

Biologische Aktivität

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic compound with a complex structure that includes a tetrahydro-2H-pyran ring, a bromophenoxy group, and a carbonitrile functional group. Its unique chemical properties suggest potential biological activities, particularly in pharmacology.

- Molecular Formula : C₁₃H₁₄BrNO₂

- Molecular Weight : 299.16 g/mol

- CAS Number : 557790-55-3

Biological Activity Overview

Research indicates that compounds containing bromophenyl groups, such as this compound, often exhibit significant biological activities, including:

- Antimicrobial Activity : The presence of halogenated aromatic systems can enhance the compound's interaction with biological membranes, potentially leading to antimicrobial effects.

- Anticancer Properties : Some studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, possibly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

A study examining the antibacterial properties of brominated compounds found that this compound exhibited notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results indicate that the compound may be effective against common pathogens.

Anticancer Activity

In vitro studies have shown that the compound inhibits the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 18.0 |

This suggests a promising potential for further development as an anticancer agent.

Neuroprotective Effects

The neuroprotective activity of this compound was evaluated through its inhibition of AChE and BuChE. The findings are summarized below:

| Enzyme | IC50 (μM) |

|---|---|

| AChE | 0.15 |

| BuChE | 0.20 |

These values indicate that the compound is a potent inhibitor of these enzymes, suggesting its potential utility in treating neurodegenerative diseases.

Case Studies

- Case Study on Neuroprotection : A study conducted on mice models demonstrated that administration of this compound resulted in significant improvement in cognitive functions compared to controls, attributed to its AChE inhibitory activity.

- Case Study on Anticancer Efficacy : In a xenograft model of breast cancer, treatment with the compound led to a reduction in tumor size by approximately 40% over four weeks, indicating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.